6-(4-fluorophenyl)-N-(furan-2-ylmethyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
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Overview
Description
6-(4-FLUOROPHENYL)-N~4~-(2-FURYLMETHYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure with a fluorophenyl group, a furylmethyl group, and a methylisoxazolo-pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-FLUOROPHENYL)-N~4~-(2-FURYLMETHYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to ensure high yield and purity. This often includes scaling up the Suzuki–Miyaura coupling reaction and employing advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
6-(4-FLUOROPHENYL)-N~4~-(2-FURYLMETHYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles like amines or electrophiles like alkyl halides under controlled temperature and solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
6-(4-FLUOROPHENYL)-N~4~-(2-FURYLMETHYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(4-FLUOROPHENYL)-N~4~-(2-FURYLMETHYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 6-(4-Fluorophenyl)-2-pyridinecarboxaldehyde
- 6-(4-FLUOROPHENYL)-N-(2-FURYLMETHYL)-2-PHENYLPYRIMIDIN-4-AMINE
- 6-(2-FLUOROPHENYL)-N-(2-FURYLMETHYL)-2-METHYLPYRIMIDIN-4-AMINE
Uniqueness
6-(4-FLUOROPHENYL)-N~4~-(2-FURYLMETHYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a fluorophenyl group, furylmethyl group, and methylisoxazolo-pyridine core sets it apart from other similar compounds, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C19H14FN3O3 |
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Molecular Weight |
351.3 g/mol |
IUPAC Name |
6-(4-fluorophenyl)-N-(furan-2-ylmethyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C19H14FN3O3/c1-11-17-15(18(24)21-10-14-3-2-8-25-14)9-16(22-19(17)26-23-11)12-4-6-13(20)7-5-12/h2-9H,10H2,1H3,(H,21,24) |
InChI Key |
OERAMTDWEUQJPN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2=C1C(=CC(=N2)C3=CC=C(C=C3)F)C(=O)NCC4=CC=CO4 |
Origin of Product |
United States |
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